molecular formula C20H20BrN3OS B12202822 N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide

N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide

Cat. No.: B12202822
M. Wt: 430.4 g/mol
InChI Key: GHQRLZZEAIWRJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a bromo substituent, and two 4-methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is formed through a cyclization reaction involving a suitable precursor, such as a thioamide and a haloketone. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol, under reflux conditions.

    Bromination: The thiazole ring is then brominated using a brominating agent, such as bromine or N-bromosuccinimide, in an appropriate solvent, such as chloroform or dichloromethane.

    Substitution Reaction: The brominated thiazole is subjected to a substitution reaction with 4-methylbenzylamine to introduce the 4-methylphenyl group. This reaction is typically carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide.

    Acylation: The final step involves the acylation of the amino group with 4-methylphenylacetyl chloride to form the desired compound. This reaction is usually performed in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as hydrogen peroxide or potassium permanganate, to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce the bromo substituent to a hydrogen atom.

    Substitution: The bromo substituent can be replaced with other functional groups through nucleophilic substitution reactions using reagents, such as sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-brominated thiazole derivatives.

    Substitution: Azido, cyano derivatives.

Scientific Research Applications

N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.

    Medicine: Explored for its potential as an anticancer agent, with studies focusing on its ability to induce apoptosis in cancer cells.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound is believed to exert its effects by:

    Inhibiting Enzymes: The compound can inhibit the activity of certain enzymes, such as proteases and kinases, which play a crucial role in cellular processes.

    Inducing Apoptosis: The compound can induce programmed cell death (apoptosis) in cancer cells by activating apoptotic pathways and disrupting mitochondrial function.

    Interfering with DNA Replication: The compound can interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and cell death.

Comparison with Similar Compounds

N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide can be compared with other similar compounds, such as:

    N-{2-chloro-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methylphenyl)amino]acetamide: Similar structure but with a chloro substituent instead of a bromo substituent. The bromo compound is generally more reactive in substitution reactions.

    N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-ethylphenyl)amino]acetamide: Similar structure but with an ethyl group instead of a methyl group on the phenyl ring. The methyl group provides slightly different steric and electronic properties.

    N-{2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl}-2-[(4-methoxyphenyl)amino]acetamide: Similar structure but with a methoxy group instead of a methyl group on the phenyl ring. The methoxy group can influence the compound’s reactivity and biological activity.

Properties

Molecular Formula

C20H20BrN3OS

Molecular Weight

430.4 g/mol

IUPAC Name

N-[2-bromo-5-[(4-methylphenyl)methyl]-1,3-thiazol-4-yl]-2-(4-methylanilino)acetamide

InChI

InChI=1S/C20H20BrN3OS/c1-13-3-7-15(8-4-13)11-17-19(24-20(21)26-17)23-18(25)12-22-16-9-5-14(2)6-10-16/h3-10,22H,11-12H2,1-2H3,(H,23,25)

InChI Key

GHQRLZZEAIWRJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC2=C(N=C(S2)Br)NC(=O)CNC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.